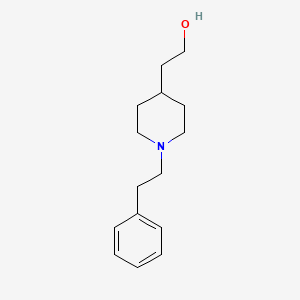

2-(1-Phenethylpiperidin-4-yl)ethan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H23NO |

|---|---|

Molecular Weight |

233.35 g/mol |

IUPAC Name |

2-[1-(2-phenylethyl)piperidin-4-yl]ethanol |

InChI |

InChI=1S/C15H23NO/c17-13-9-15-7-11-16(12-8-15)10-6-14-4-2-1-3-5-14/h1-5,15,17H,6-13H2 |

InChI Key |

FPPPHJZSVRCELB-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1CCO)CCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 1 Phenethylpiperidin 4 Yl Ethan 1 Ol and Its Analogues

Retrosynthetic Analysis of the 2-(1-Phenethylpiperidin-4-yl)ethan-1-ol Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic route. researchgate.net For this compound, the analysis begins by disconnecting the 2-hydroxyethyl side chain from the piperidine (B6355638) ring. This C-C bond disconnection points to a key intermediate, 1-(2-phenethyl)-4-piperidone, and a two-carbon synthon that can be introduced via nucleophilic addition or by reduction of a pre-existing functional group.

A primary disconnection (Disconnect 1) at the C4-position of the piperidine ring suggests that the 2-hydroxyethyl group can be installed by reacting 1-(2-phenethyl)-4-piperidone with a suitable C2-nucleophile, such as an organometallic reagent, or by the reduction of a C4-substituted ester or carboxylic acid.

Precursor Synthesis of 1-(2-Phenylethyl)-4-piperidone and Related Intermediates

The compound 1-(2-phenethyl)-4-piperidone (NPP) is a crucial intermediate in the synthesis of numerous pharmacologically active molecules, including fentanyl and its analogues. nih.govresearchgate.net Its synthesis has been approached through various methods, with the Dieckmann cyclization being a classical and widely-used strategy.

The Dieckmann cyclization, or Dieckmann condensation, is an intramolecular organic reaction of a diester with a base to yield a β-keto ester. This method is a cornerstone for the synthesis of 4-piperidones. researchgate.net The general approach involves the condensation of phenethylamine (B48288) with two equivalents of an acrylate (B77674) ester, such as methyl or ethyl acrylate, to form a diester intermediate, methyl 3-((2-methoxy-2-oxoethyl)(phenethyl)amino)propanoate. researchgate.net

This diester then undergoes an intramolecular cyclization in the presence of a base (e.g., sodium methoxide, sodium ethoxide, or sodium hydride) to form a cyclic β-keto ester. researchgate.netnih.gov The final step involves the hydrolysis and decarboxylation of this cyclic product to yield 1-(2-phenethyl)-4-piperidone. researchgate.net One-pot methods have been developed to streamline this process, reacting phenethylamine and methyl acrylate in the presence of an acid catalyst, followed by cyclization and decarboxylative hydrolysis. nih.gov

| Base Used | Reaction Time (h) | Yield (%) | Reference |

| Sodium | 6 | 19 | researchgate.net |

| Sodium | 12 | 44 | researchgate.net |

| Sodium | 24 | 57 | researchgate.net |

| Sodium | 72 | 20 | researchgate.net |

| Sodium Hydride (NaH) | - | 64 | researchgate.net |

| Sodium t-butoxide | - | 61 | researchgate.net |

| Sodium Methoxide (NaOMe) | - | 40 | researchgate.net |

| Data showing the effect of different bases and reaction times on the yield of 1-(2-phenethyl)-4-piperidone via Dieckmann cyclization. |

One common alternative is the direct N-alkylation of 4-piperidone (B1582916). In this method, 4-piperidone is reacted with a phenethyl halide, such as 2-phenethyl bromide, via a simple SN2 substitution reaction. regulations.gov This reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed and may utilize a phase transfer catalyst to improve reaction efficiency.

Another notable approach is the Siegfried method, which also starts with commercially available N-phenethyl-4-piperidone or synthesizes it as a key step. masterorganicchemistry.com A further variation, known as the Gupta method, utilizes 4-piperidone to synthesize 4-anilinopiperidine, which serves as an alternative precursor to NPP in some synthetic pathways for related compounds. regulations.gov These routes are integral to the production of fentanyl and its analogues, highlighting the versatility of NPP as a central building block. nih.govregulations.gov

| Synthetic Method | Starting Materials | Key Transformation | Reference |

| Dieckmann Cyclization | Phenethylamine, Methyl Acrylate | Intramolecular condensation | researchgate.netnih.gov |

| N-Alkylation | 4-Piperidone, 2-Phenethyl Bromide | SN2 Substitution | regulations.gov |

| Reductive Alkylation | Piperidone, 2-Phenylacetaldehyde | Reductive Amination | researchgate.net |

| Comparison of major synthetic routes to 1-(2-phenethyl)-4-piperidone. |

Strategies for Constructing the 2-Hydroxyethyl Side Chain at the Piperidine C4 Position

Once the 1-(2-phenethyl)-4-piperidone core is obtained, the final step towards the target molecule is the construction of the 2-hydroxyethyl side chain at the C4 position of the piperidine ring. This is typically achieved through nucleophilic addition to the ketone or by reduction of a carboxylic acid or ester functionality.

The addition of organometallic reagents, particularly Grignard reagents, to the carbonyl group of ketones is a fundamental method for forming carbon-carbon bonds and generating tertiary alcohols. dtic.mil In the context of synthesizing this compound, this would involve a two-step process. First, a one-carbon Grignard reagent, such as methylmagnesium bromide, would react with 1-(2-phenethyl)-4-piperidone. This would be followed by a reaction sequence to extend the chain, which is a less direct approach.

A more direct, though conceptually similar, strategy for related structures involves the reaction of the piperidone ketone with a Grignard reagent containing a protected hydroxymethyl group or a functional equivalent. However, the most common application of Grignard reagents in this context is the addition of a vinyl group. For example, the reaction of a 4-piperidone with vinylmagnesium bromide yields a vinyl alcohol, which can then be further modified.

A more direct and widely applicable strategy for forming the 2-hydroxyethyl side chain involves the reduction of a C4-substituted carboxylic acid or ester. This approach begins by converting the ketone of 1-(2-phenethyl)-4-piperidone into a carboxylate or an acetic acid ester derivative. For instance, a Strecker-type condensation followed by hydrolysis can yield a 4-amino-4-carboxypiperidine derivative. researchgate.netgoogle.com

The subsequent reduction of the ester or carboxylic acid functional group to a primary alcohol is a standard transformation in organic synthesis. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing both esters and carboxylic acids to primary alcohols. byjus.comadichemistry.comlibretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough for this transformation unless the carboxylic acid is first activated, for example, as a mixed anhydride (B1165640). libretexts.orgnih.gov

A relevant example is found in the synthesis of sufentanil analogues, where an N-benzyl-4-carboxy-4-anilinopiperidine ester is reduced with lithium aluminum hydride to give 4-(hydroxymethyl)-4-anilino-N-benzylpiperidine. google.com This demonstrates the feasibility of reducing a C4-ester on the piperidine ring to the corresponding primary alcohol, a key step analogous to the final transformation required to produce this compound from a piperidine-4-acetic acid ester precursor.

| Reducing Agent | Substrate | Product | Notes | Reference |

| Lithium Aluminum Hydride (LiAlH₄) | Carboxylic Acids, Esters | Primary Alcohols | Potent, non-selective, requires anhydrous conditions. | byjus.comadichemistry.comlibretexts.org |

| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones | Primary/Secondary Alcohols | Milder, more selective, not effective for esters/acids directly. | libretexts.org |

| Sodium Borohydride (NaBH₄) + Activator | Carboxylic Acids | Primary Alcohols | Requires in-situ activation of the carboxylic acid (e.g., as a mixed anhydride). | nih.gov |

| Common reducing agents for the conversion of carbonyl compounds to alcohols. |

Multi-step Synthetic Sequences for 4-Substituted Piperidine Derivatives

The construction of the this compound scaffold can be achieved through several multi-step synthetic sequences. A common strategy involves the initial preparation of a suitably substituted piperidine ring, followed by the introduction of the phenethyl group on the nitrogen atom and the elaboration of the 2-hydroxyethyl side chain at the 4-position.

One prevalent starting material for these syntheses is N-phenethyl-4-piperidone (NPP), which is accessible through various routes, including the Dieckmann cyclization of aminodicarboxylate esters prepchem.com. From NPP, the 2-hydroxyethyl side chain can be installed using a variety of carbon-carbon bond-forming reactions. For instance, a Wittig reaction employing a methoxymethyl phosphonium (B103445) salt, such as (methoxymethyl)triphenylphosphorane, can convert the ketone into an enol ether. Subsequent acidic hydrolysis of the enol ether furnishes the corresponding aldehyde, which can then be reduced to the primary alcohol, this compound kcl.ac.ukwikipedia.org.

Alternatively, the Horner-Wadsworth-Emmons reaction provides a highly E-selective method for olefination rsc.orgrsc.orgconicet.gov.arwikipedia.orgorganic-chemistry.org. Reaction of NPP with a phosphonate (B1237965) ester, such as triethyl phosphonoacetate, in the presence of a base, yields an α,β-unsaturated ester. Subsequent reduction of both the ester and the double bond can afford the desired 2-hydroxyethyl side chain.

Another viable route begins with the commercially available 4-(2-hydroxyethyl)piperidine . Direct N-alkylation with a phenethyl halide, such as phenethyl bromide, under basic conditions, provides a straightforward synthesis of this compound. This approach offers the advantage of simplicity and the use of readily accessible starting materials.

Furthermore, the hydroboration-oxidation of a corresponding alkene, 4-vinyl-1-phenethylpiperidine, represents another potential synthetic pathway. This two-step process would install the hydroxyl group at the terminal carbon in an anti-Markovnikov fashion wvu.edunih.govmdpi.comresearchgate.net.

| Starting Material | Key Reactions | Intermediate(s) | Final Product |

| N-phenethyl-4-piperidone (NPP) | Wittig reaction, Hydrolysis, Reduction | Enol ether, Aldehyde | This compound |

| N-phenethyl-4-piperidone (NPP) | Horner-Wadsworth-Emmons reaction, Reduction | α,β-Unsaturated ester | This compound |

| 4-(2-Hydroxyethyl)piperidine | N-alkylation | - | This compound |

| 4-Vinyl-1-phenethylpiperidine | Hydroboration-Oxidation | Organoborane | This compound |

Stereoselective Synthesis of this compound and Chiral Analogues

The synthesis of specific stereoisomers of this compound and its chiral analogues requires precise control over the formation of stereocenters. This can be achieved through asymmetric or diastereoselective synthetic strategies.

Asymmetric Synthetic Approaches

Asymmetric synthesis aims to produce enantiomerically enriched or pure compounds. For chiral analogues of this compound, the chirality can reside on the piperidine ring or the ethan-1-ol side chain.

One approach involves the use of chiral auxiliaries. For instance, a chiral amine can be used in the initial steps of piperidone synthesis to induce asymmetry kcl.ac.uk. Subsequent removal of the auxiliary after the desired stereochemistry is established would yield a chiral piperidine precursor.

Biocatalysis offers another powerful tool for asymmetric synthesis. The enzymatic reduction of a prochiral ketone, for example, can provide access to a chiral alcohol with high enantioselectivity. The use of baker's yeast for the reduction of β-ketoesters to afford chiral hydroxy-esters has been demonstrated in the synthesis of chiral piperidine derivatives nottingham.ac.uk. This approach could potentially be adapted for the asymmetric reduction of a keto-functionalized precursor to introduce the chiral hydroxyl group.

Kinetic resolution is a further strategy to separate a racemic mixture of a chiral intermediate. This can be achieved through enzymatic acylation or by using chiral resolving agents that selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer nih.govwhiterose.ac.uknih.govgoogle.com. For instance, racemic 4-(2-hydroxyethyl)piperidine could potentially be resolved before the N-phenethylation step.

Diastereoselective Synthesis of Piperidine Derivatives

Diastereoselective synthesis is crucial when multiple stereocenters are present in the target molecule, aiming to control their relative configuration. In the context of this compound analogues with substituents on the piperidine ring, controlling the cis/trans relationship between the substituents at the 4-position and other ring positions is a key challenge.

Substrate-controlled diastereoselective reactions are commonly employed. The existing stereocenter(s) in a molecule can direct the stereochemical outcome of a subsequent reaction. For example, the reduction of a 4-substituted piperidone with a bulky reducing agent may preferentially occur from the less sterically hindered face, leading to a specific diastereomer of the corresponding alcohol.

Furthermore, the cyclization step in the formation of the piperidine ring can be designed to proceed in a diastereoselective manner. The choice of reagents and reaction conditions can influence the stereochemical course of intramolecular reactions, leading to the preferential formation of one diastereomer over others.

Chemical Transformations and Derivatization of the Ethan-1-ol Moiety

The primary hydroxyl group of the ethan-1-ol moiety in this compound serves as a versatile handle for further chemical transformations and derivatization, allowing for the synthesis of a wide range of analogues with potentially modulated properties.

Oxidation Reactions of the Hydroxyl Group

The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehydes: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Commonly used methods include the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride at low temperatures, and the Dess-Martin periodinane (DMP) oxidation wikipedia.orgconicet.gov.arcaymanchem.comcommonorganicchemistry.comlookchem.comgoogle.compatsnap.comnih.gov. These methods are known for their high yields and compatibility with a wide range of functional groups.

| Oxidizing Agent | Typical Conditions | Product |

| Swern Oxidation (DMSO, (COCl)₂) | Low temperature (-78 °C), followed by a hindered base (e.g., triethylamine) | 2-(1-Phenethylpiperidin-4-yl)acetaldehyde |

| Dess-Martin Periodinane (DMP) | Room temperature, in a chlorinated solvent (e.g., CH₂Cl₂) | 2-(1-Phenethylpiperidin-4-yl)acetaldehyde |

Oxidation to Carboxylic Acids: Stronger oxidizing agents or more vigorous conditions will lead to the corresponding carboxylic acid. Reagents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid and acetone) can be employed. However, care must be taken as the tertiary amine in the piperidine ring can also be susceptible to oxidation.

Esterification and Etherification of the Hydroxyl Group

The hydroxyl group can be readily converted into esters and ethers, providing access to a diverse set of derivatives.

Esterification: Esterification can be achieved by reacting this compound with a carboxylic acid, acid chloride, or acid anhydride. The Fischer esterification, involving reaction with a carboxylic acid in the presence of a strong acid catalyst, is a classic method. Alternatively, reaction with a more reactive acid chloride or anhydride in the presence of a base, such as pyridine (B92270) or triethylamine, provides a high-yielding route to esters. For example, reaction with acetyl chloride would yield 2-(1-phenethylpiperidin-4-yl)ethyl acetate (B1210297), while reaction with benzoyl chloride would produce 2-(1-phenethylpiperidin-4-yl)ethyl benzoate (B1203000) google.com.

Etherification: The Williamson ether synthesis is a common method for preparing ethers rsc.orgrsc.orgnottingham.ac.ukwhiterose.ac.ukresearchgate.net. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which is then reacted with an alkyl halide. For instance, treatment with sodium hydride followed by methyl iodide would yield 1-(2-methoxyethyl)-4-(1-phenethyl)piperidine. It is important to note that the tertiary amine in the substrate is also nucleophilic and could potentially compete in the alkylation reaction.

| Transformation | Reagents | Product Example |

| Esterification | Acyl chloride (e.g., acetyl chloride), Base (e.g., triethylamine) | 2-(1-Phenethylpiperidin-4-yl)ethyl acetate |

| Etherification | Strong base (e.g., NaH), Alkyl halide (e.g., methyl iodide) | 1-(2-Methoxyethyl)-4-(1-phenethyl)piperidine |

Functionalization of the Terminal Hydroxyl Group for Conjugation or Further Elaboration

The terminal hydroxyl group of this compound and its analogues serves as a versatile chemical handle for the attachment of various molecular entities. This functionalization is pivotal for creating derivatives with tailored properties, including the development of bioconjugates, targeted drug delivery systems, and molecules for chemical biology studies. The primary strategies for modifying this hydroxyl group involve its conversion into more reactive intermediates or direct coupling reactions to form stable linkages such as esters, ethers, and carbamates.

A key approach to functionalizing the hydroxyl group is its activation by converting it into a good leaving group. This facilitates subsequent nucleophilic substitution reactions, allowing for the introduction of a wide array of functionalities. One of the most common methods for this activation is tosylation, the reaction of the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine. The resulting tosylate is highly susceptible to displacement by various nucleophiles.

For instance, in a study on structurally related 2-(piperazin-1-yl)ethanols, the tosylation was observed to be a facile process. However, the resulting O-tosylates of these compounds were found to be unstable, spontaneously converting into the corresponding chlorides. nih.govresearchgate.net This transformation is believed to proceed via the initial formation of the O-tosylate, which is then displaced by chloride ions present in the reaction mixture, with the neighboring piperazine (B1678402) (or in this case, piperidine) ring potentially accelerating the conversion. nih.govresearchgate.net This highlights a crucial aspect of the reactivity of this class of compounds.

While the direct conversion to chloride might be an unintended outcome in some cases, the activation of the hydroxyl group as a tosylate opens up pathways for introducing other important functionalities for conjugation. For example, the tosylate can be reacted with sodium azide (B81097) (NaN₃) to introduce an azido (B1232118) group. The azide moiety is a key component in "click chemistry," a set of powerful and highly efficient reactions for joining molecules together. nih.govinterchim.frsigmaaldrich.comsigmaaldrich.com Specifically, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) allows for the straightforward and high-yielding formation of a stable triazole linkage between the azido-functionalized piperidine derivative and a molecule containing a terminal alkyne. nih.govinterchim.frsigmaaldrich.comsigmaaldrich.com This strategy is widely employed in drug discovery and bioconjugation. mdpi.com

The following table summarizes the reaction conditions for the activation of a hydroxyl group in a related piperazinylethanol system, which can be extrapolated for the functionalization of this compound.

Table 1: Reaction Conditions for the Activation of a Terminal Hydroxyl Group and Subsequent Conversion

| Starting Material | Reagents | Solvent | Temperature | Product | Reference |

|---|---|---|---|---|---|

| 2-(Piperazin-1-yl)ethanol analogue | p-Toluenesulfonyl chloride, Pyridine | Pyridine | Room Temperature | 2-(Piperazin-1-yl)ethyl chloride | nih.govresearchgate.net |

Beyond activation and substitution, the terminal hydroxyl group can be directly converted into other functional groups suitable for conjugation.

Esterification: The formation of an ester linkage is a common strategy. This can be achieved by reacting the alcohol with a carboxylic acid under acidic conditions (Fischer esterification), or more efficiently with an acyl chloride or an acid anhydride in the presence of a base. This approach allows for the attachment of a wide variety of molecules that possess a carboxylic acid functionality.

Etherification: The synthesis of ether-linked derivatives provides a stable and chemically robust connection. This can be accomplished by deprotonating the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a leaving group on the molecule to be conjugated (Williamson ether synthesis).

Carbamate Formation: Carbamates are another stable linkage used in drug design and bioconjugation. They can be synthesized by reacting the alcohol with an isocyanate. This reaction is typically high-yielding and proceeds under mild conditions.

The following table outlines generalized reaction schemes for these direct functionalization methods.

Table 2: General Methodologies for Direct Functionalization of the Terminal Hydroxyl Group

| Reaction Type | Reagents | General Product |

|---|---|---|

| Esterification | Carboxylic acid (with acid catalyst) or Acyl chloride/anhydride (with base) | Ester |

| Etherification | Strong base, followed by Alkyl halide | Ether |

These functionalization strategies provide a versatile toolbox for the chemical biologist and medicinal chemist to elaborate the this compound scaffold for a multitude of applications, from fundamental biological studies to the development of novel therapeutics.

Structural Elucidation and Conformational Analysis of 2 1 Phenethylpiperidin 4 Yl Ethan 1 Ol

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the chemical structure of 2-(1-phenethylpiperidin-4-yl)ethan-1-ol. Nuclear Magnetic Resonance (NMR) spectroscopy helps in mapping the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies the functional groups present, and Mass Spectrometry (MS) provides information on the molecular weight and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation

NMR spectroscopy is a powerful tool for the unambiguous structural assignment of this compound. Both ¹H and ¹³C NMR spectra provide characteristic signals for the different chemical environments of the hydrogen and carbon atoms in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the phenethyl group, the protons of the piperidine (B6355638) ring, and the protons of the ethanol (B145695) substituent. The aromatic protons typically appear as a multiplet in the downfield region (δ 7.2-7.3 ppm). The protons of the ethyl chain connecting the phenyl group to the piperidine nitrogen would resonate at characteristic chemical shifts. The methylene (B1212753) protons adjacent to the nitrogen and the phenyl group would likely appear as complex multiplets. The protons on the piperidine ring would exhibit a range of chemical shifts depending on their axial or equatorial positions, with geminal and vicinal couplings providing information about the ring's conformation. The methylene protons of the ethan-1-ol side chain would also show distinct signals, with the CH₂ group attached to the piperidine ring appearing at a different chemical shift than the CH₂ group bearing the hydroxyl group. The hydroxyl proton would appear as a broad singlet, the position of which can vary with concentration and solvent.

Conformational Analysis: The conformational preference of the piperidine ring can be inferred from the coupling constants (J-values) of the piperidine ring protons in the ¹H NMR spectrum. For 4-substituted piperidines, a chair conformation is generally the most stable. The orientation of the substituents on the piperidine ring (axial vs. equatorial) can be determined by analyzing the chemical shifts and coupling constants. In the case of this compound, the large phenethyl group at the nitrogen atom and the 2-hydroxyethyl group at the C4 position are expected to predominantly occupy equatorial positions to minimize steric hindrance.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Phenyl-H | 7.20-7.35 | m | - |

| Ph-CH₂-CH₂-N | 2.75-2.90 | m | - |

| Ph-CH₂-CH₂-N | 2.50-2.65 | m | - |

| Piperidine-H (axial, C2/C6) | 1.95-2.10 | m | - |

| Piperidine-H (equatorial, C2/C6) | 2.90-3.05 | m | - |

| Piperidine-H (axial, C3/C5) | 1.20-1.35 | m | - |

| Piperidine-H (equatorial, C3/C5) | 1.70-1.85 | m | - |

| Piperidine-H (C4) | 1.40-1.55 | m | - |

| Pip-CH₂-CH₂-OH | 1.45-1.60 | q | ~6-7 |

| Pip-CH₂-CH₂-OH | 3.60-3.75 | t | ~6-7 |

| CH₂-OH | Variable | br s | - |

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Phenyl-C (quaternary) | ~140 |

| Phenyl-C (CH) | 128-129 |

| Phenyl-C (CH) | ~126 |

| Ph-CH₂-CH₂-N | ~60 |

| Ph-CH₂-CH₂-N | ~34 |

| Piperidine-C (C2/C6) | ~54 |

| Piperidine-C (C3/C5) | ~32 |

| Piperidine-C (C4) | ~39 |

| Pip-CH₂-CH₂-OH | ~38 |

| Pip-CH₂-CH₂-OH | ~61 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. The IR spectrum would show characteristic absorption bands corresponding to the different vibrational modes of the molecule.

Key expected IR absorption bands include:

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group, indicating intermolecular hydrogen bonding.

C-H Stretch (Aromatic): Peaks typically appearing just above 3000 cm⁻¹ (e.g., 3020-3080 cm⁻¹).

C-H Stretch (Aliphatic): Strong absorptions in the region of 2850-2960 cm⁻¹ due to the stretching vibrations of the C-H bonds in the piperidine ring and the ethyl and ethanol side chains.

C=C Stretch (Aromatic): Aromatic ring stretching vibrations would appear as a series of peaks in the 1450-1600 cm⁻¹ region.

C-N Stretch: The stretching vibration of the C-N bond in the piperidine ring would likely be observed in the 1000-1250 cm⁻¹ region.

C-O Stretch: A strong band in the 1000-1260 cm⁻¹ region corresponding to the stretching vibration of the C-O bond in the primary alcohol.

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl | O-H Stretch | 3200-3600 | Broad, Strong |

| Aromatic C-H | C-H Stretch | 3020-3080 | Medium |

| Aliphatic C-H | C-H Stretch | 2850-2960 | Strong |

| Aromatic C=C | C=C Stretch | 1450-1600 | Medium to Weak |

| Aliphatic C-N | C-N Stretch | 1000-1250 | Medium |

| Primary Alcohol C-O | C-O Stretch | 1000-1260 | Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and structural features of this compound through its fragmentation pattern. The molecular ion peak ([M]⁺) would confirm the molecular weight of the compound.

The fragmentation of this compound under electron ionization (EI) is expected to proceed through several characteristic pathways:

Alpha-Cleavage: Cleavage of the bond alpha to the nitrogen atom is a common fragmentation pathway for amines. This could lead to the formation of a stable tropylium (B1234903) ion (m/z 91) from the phenethyl group or a fragment corresponding to the piperidine ring.

Loss of the Hydroxyethyl (B10761427) Group: Cleavage of the bond connecting the hydroxyethyl group to the piperidine ring would result in a significant fragment.

Fragmentation of the Piperidine Ring: The piperidine ring can undergo ring opening and subsequent fragmentation, leading to a series of smaller ions.

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, which can be used to confirm the elemental composition of the molecule.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

| 233 | [M]⁺ | Molecular Ion |

| 215 | [M - H₂O]⁺ | Loss of water from the hydroxyl group |

| 188 | [M - CH₂CH₂OH]⁺ | Loss of the hydroxyethyl group |

| 132 | [C₉H₁₀N]⁺ | Cleavage of the bond between the piperidine ring and the phenethyl group |

| 105 | [C₈H₉]⁺ | Benzyl cation from the phenethyl group |

| 91 | [C₇H₇]⁺ | Tropylium ion from the phenethyl group |

X-ray Crystallography of this compound and Related Piperidine Derivatives

Analysis of Piperidine Ring Conformation (e.g., Chair, Half-Chair)

X-ray crystallography studies on numerous 4-substituted N-phenethylpiperidine derivatives consistently show that the piperidine ring adopts a chair conformation . researchgate.net This is the most stable conformation for a six-membered ring, as it minimizes both angle strain and torsional strain. The substituents on the piperidine ring will preferentially occupy equatorial positions to reduce steric hindrance. For this compound, it is highly probable that both the large N-phenethyl group and the 4-(2-hydroxyethyl) group would be in equatorial orientations in the solid state. Deviations from an ideal chair conformation, such as a twist-boat or half-chair, are generally observed only in highly strained or rigid polycyclic systems containing a piperidine ring.

Computational Studies on Molecular Conformation and Energetics

Computational chemistry provides powerful tools to investigate the conformational landscape of flexible molecules like this compound. Methods such as molecular mechanics, molecular dynamics, and quantum mechanical calculations can predict the most stable conformations and the energy barriers between them.

Molecular mechanics (MM) methods offer a computationally efficient way to explore the potential energy surface of a molecule. For this compound, the primary conformational flexibility arises from the piperidine ring chair-boat isomerism, the orientation of the N-phenethyl group, and the rotation around the C-C and C-O bonds of the 2-hydroxyethyl substituent at the C4 position.

The piperidine ring is expected to predominantly adopt a chair conformation to minimize steric and torsional strain. In this chair conformation, the substituents at the nitrogen and C4 positions can be oriented in either axial or equatorial positions. Generally, for N-substituted piperidines, the substituent on the nitrogen atom preferentially occupies an equatorial position to avoid steric clashes with the axial hydrogens on the ring. rsc.org

The 2-hydroxyethyl group at the C4 position can also exist in either an axial or equatorial orientation. For 4-substituted piperidines, the conformational free energies are often similar to those of analogous cyclohexanes. nih.gov Bulky substituents typically favor the equatorial position to minimize 1,3-diaxial interactions. However, in piperidinium (B107235) salts with polar 4-substituents, a stabilization of the axial conformer has been observed due to electrostatic interactions. nih.gov

Molecular dynamics (MD) simulations can provide further insight into the dynamic behavior of the molecule in a simulated environment, such as a solvent. An MD simulation of a molecule like this compound would likely show the piperidine ring maintaining its chair conformation, with fluctuations and rotations of the side chains. The N-phenethyl group is expected to exhibit considerable flexibility. scispace.com

Table 1: Predicted Relative Energies of this compound Conformers (Illustrative Data based on Analogous Systems)

| Conformer | N-Phenethyl Orientation | C4-(CH2)2OH Orientation | Relative Energy (kcal/mol) |

| 1 | Equatorial | Equatorial | 0.00 |

| 2 | Equatorial | Axial | 1.5 - 2.5 |

| 3 | Axial | Equatorial | > 4.0 |

| 4 | Axial | Axial | > 5.0 |

Note: This data is illustrative and based on general principles of conformational analysis of 4-substituted N-alkylpiperidines. Actual values would require specific molecular mechanics or quantum chemistry calculations.

For a more accurate determination of the ground state geometry and relative energies of different conformers, quantum mechanical methods such as Ab Initio and Density Functional Theory (DFT) are employed. DFT calculations, particularly with hybrid functionals like B3LYP, have been shown to provide results in good agreement with experimental data for structural parameters of heterocyclic compounds. nih.gov

A DFT study on fentanyl, which shares the N-phenethylpiperidine core, revealed that the piperidine ring adopts a chair conformation. researchgate.net The phenethyl group is not planar with the piperidine ring, and the ethyl chain is in a staggered conformation. Similar conformational features are expected for this compound.

The primary focus of a DFT study on this molecule would be to determine the energetic preference for the axial versus equatorial orientation of the 2-hydroxyethyl group. This would involve geometry optimization of both conformers and calculation of their electronic energies. The presence of the hydroxyl group allows for the possibility of intramolecular hydrogen bonding, which could influence the conformational preference of the side chain.

Table 2: Calculated Geometrical Parameters for the Equatorial Conformer of a 4-Substituted-1-phenethylpiperidine Analog (Illustrative Data)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-N (piperidine) | ~1.46 Å |

| Bond Length | C-C (piperidine) | ~1.53 Å |

| Bond Length | C-O (hydroxyethyl) | ~1.43 Å |

| Bond Angle | C-N-C (piperidine) | ~112° |

| Bond Angle | C-C-C (piperidine) | ~111° |

| Dihedral Angle | C-C-N-C (phenethyl) | ~175° |

Note: These values are illustrative and based on DFT calculations performed on analogous systems like fentanyl. researchgate.net Precise values for this compound would require specific calculations.

Structure Activity Relationship Sar Studies of 4 Substituted Phenethylpiperidine Derivatives

Influence of the 2-Hydroxyethyl Substituent at Piperidine (B6355638) C4 on Molecular Interactions

The 2-hydroxyethyl group [-CH₂CH₂OH] at the C4 position of the piperidine ring in 2-(1-Phenethylpiperidin-4-yl)ethan-1-ol introduces a flexible side chain with a terminal primary alcohol. This feature is significant for molecular interactions due to several factors:

Hydrogen Bonding: The terminal hydroxyl (-OH) group can act as both a hydrogen bond donor and a hydrogen bond acceptor. This allows for the formation of specific, directional interactions with polar amino acid residues (such as serine, threonine, tyrosine, or histidine) within a biological target's binding pocket.

Flexibility: The two-carbon linker provides rotational flexibility, allowing the hydroxyl group to orient itself optimally to engage with corresponding residues in the binding site. This contrasts with a more rigid substituent, which might not be able to achieve an ideal interaction geometry.

Polarity: The introduction of the hydroxyl group increases the polarity in this region of the molecule, which can influence its solubility, membrane permeability, and interaction with aqueous environments.

Comparative SAR with Other 4-Substituted Phenethylpiperidines (e.g., 4-Alkylamino and 4-Hydroxyl Derivatives)

The biological activity of phenethylpiperidine derivatives is highly sensitive to the nature of the substituent at the C4 position. A comparison with other functional groups highlights the unique potential contribution of the 2-hydroxyethyl moiety.

| Substituent at C4 | Key Structural Feature | Potential Molecular Interactions | Expected Impact on Activity |

| 2-Hydroxyethyl | Flexible chain with a terminal -OH group. | Hydrogen bond donor/acceptor; hydrophobic interactions from the ethyl chain. | Can form specific polar contacts at a distance from the piperidine core, potentially enhancing affinity and selectivity. |

| Hydroxyl | A single -OH group directly on the ring. | Hydrogen bond donor/acceptor. | Provides a direct polar interaction point but lacks the conformational flexibility to probe deeper into the binding pocket. |

| Alkylamino | A primary or secondary amine group. | Hydrogen bond donor; can be protonated to act as a positive ionic center. | Introduces a basic center, which can form strong ionic interactions (salt bridges) in addition to hydrogen bonds. |

| Anilido (as in Fentanyl) | A bulky, lipophilic N-phenylpropanamide group. | Extensive hydrophobic and van der Waals interactions; hydrogen bond acceptor (amide carbonyl). | Significantly increases potency at opioid receptors through extensive contact with a hydrophobic sub-pocket. mdpi.comnih.gov |

This comparative analysis shows that while simpler polar groups like hydroxyl and alkylamino can provide key interactions, the 2-hydroxyethyl group offers a combination of flexibility and hydrogen-bonding capability that allows it to explore the topology of a binding site in a distinct manner.

Role of the N1-Phenethyl Moiety in Ligand-Target Recognition

The N1-phenethyl group is a well-established pharmacophoric element in many opioid receptor ligands and other neurologically active agents. nih.gov Its role in ligand-target recognition is critical:

Hydrophobic Interactions: The phenyl ring of the phenethyl group engages in significant hydrophobic interactions within a specific sub-pocket of the receptor. acs.org Studies on various morphinan (B1239233) and piperidine-based compounds consistently show that the N-phenethyl substituent dramatically enhances binding affinity and potency compared to smaller N-alkyl groups like N-methyl. plos.orgnih.gov

Enhanced Affinity and Potency: The substitution of an N-methyl group with an N-phenethyl moiety can lead to a substantial increase in receptor affinity and agonist potency. nih.govresearchgate.net This is attributed to the additional favorable binding energy gained from the interaction of the phenethyl group with the hydrophobic pocket.

Conformational Effects: The presence of this bulky group helps to orient the entire ligand in a specific, favorable conformation for binding within the active site. Molecular dynamics simulations suggest that the N-phenethyl group of fentanyl, a related compound, settles deep into a crevice between transmembrane helices of the µ-opioid receptor. acs.org

Therefore, the N1-phenethyl moiety is not merely a placeholder but an active contributor to the high-affinity binding required for potent biological activity.

Computational Structure-Activity Relationship Modeling

Computational methods are indispensable for exploring the SAR of phenethylpiperidine derivatives, allowing for the prediction of activity and the design of novel analogs.

QSAR studies establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. nih.govresearchgate.net For phenethylpiperidine derivatives, a QSAR model would typically involve calculating a range of molecular descriptors, such as:

Physicochemical Properties: LogP (lipophilicity), molecular weight, and molar refractivity.

Topological Indices: Descriptors that quantify molecular size, shape, and branching. nih.gov

Electronic Descriptors: Partial charges and dipole moments that describe the electronic distribution.

By applying statistical methods like partial least squares (PLS) regression, these descriptors can be modeled against biological data to create an equation that predicts the activity of untested analogs. nih.gov Such models provide a comprehensive understanding of the structural requirements for the desired biological response. researchgate.net

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be recognized by a specific biological target. mdpi.comnih.gov Based on active analogs like fentanyl, a common pharmacophore for this class of compounds includes: researchgate.netsemanticscholar.org

A positive ionizable feature, corresponding to the protonated nitrogen of the piperidine ring.

Two or three hydrophobic/aromatic regions, one for the N-phenethyl group and others for the C4 substituent.

One or two hydrogen bond acceptor sites.

The this compound molecule fits such a model well. The piperidine nitrogen provides the positive ionizable center, the phenethyl group satisfies a key hydrophobic feature, and the terminal hydroxyl of the 2-hydroxyethyl group could potentially interact with a hydrogen bond donor or acceptor site on the receptor. nih.gov This makes pharmacophore modeling a valuable tool for designing new structures based on this scaffold.

Chemoinformatics employs computational techniques to analyze large chemical datasets, accelerating the drug discovery process. For phenethylpiperidine analogs, these methods are used for:

Virtual Library Generation: Creating large, in silico libraries of derivatives by systematically modifying the core scaffold of this compound at the C4 position, the N1-substituent, or the piperidine ring itself.

Scaffold Hopping: Identifying structurally novel molecules that maintain the key pharmacophoric features of the phenethylpiperidine template, potentially leading to compounds with improved properties. mdpi.com

Similarity Mapping: Analyzing chemical and structural similarity to classify new analogs and predict their biological profiles based on known compounds. This approach can be particularly useful for understanding the vast chemical space of related molecules like fentanyl analogs. chemrxiv.org

These chemoinformatic strategies enable a rapid and efficient exploration of the chemical space around the core phenethylpiperidine structure, guiding the synthesis of promising new compounds.

Preclinical Pharmacological Research Investigations of 2 1 Phenethylpiperidin 4 Yl Ethan 1 Ol Analogues

In Vitro Receptor Binding and Functional Assays

In vitro assays are fundamental in early-stage drug discovery for determining the interaction of new chemical entities with specific biological targets. These assays provide crucial data on binding affinity, selectivity, and functional activity, guiding the selection of promising candidates for further development.

The structural characteristics of 2-(1-phenethylpiperidin-4-yl)ethan-1-ol analogues make them candidates for interaction with several key neurotransmitter receptors, including opioid and muscarinic acetylcholine (B1216132) receptors (mAChRs).

Opioid Receptor Affinity: The 1-phenethylpiperidine (B1209527) core is a well-established pharmacophore found in potent opioid receptor agonists, such as fentanyl. umich.edu Preclinical studies on fentanyl analogues demonstrate high affinity for the human mu-opioid receptor (hMOR). umich.edu Binding affinity is typically determined through competitive radioligand binding assays, where the test compound's ability to displace a radiolabeled ligand (like [3H]diprenorphine) from the receptor is measured. The resulting inhibition constant (Ki) indicates the compound's binding affinity; a lower Ki value signifies higher affinity. For instance, fentanyl itself exhibits a high affinity for hMOR with a Ki of 1.6 nM. umich.edu Structural modifications to the phenethyl or piperidine (B6355638) moieties can significantly alter this affinity. For example, replacing the N-propionyl group of fentanyl with a larger cyclopentyl group results in a compound with a Ki of 6.6 nM, while introducing a tetrahydrofuran (B95107) group decreases binding affinity (Ki of 31 nM). umich.edu

Muscarinic Acetylcholine Receptor Affinity: Analogues of pethidine, which also contain a core piperidine ring, have been evaluated for their binding affinities at different subtypes of muscarinic acetylcholine receptors (M1, M3, M5). nih.gov These studies utilize cell membranes from cell lines engineered to express specific human mAChR subtypes, such as Chinese hamster ovary (CHO) cells. nih.gov Similar to opioid receptor assays, competitive binding assays with a radioligand like [3H]N-methylscopolamine (NMS) are used to determine Ki values. Research has shown that certain structural modifications can influence both affinity and selectivity. For example, one pethidine analogue demonstrated high binding affinity at M1, M3, and M5 mAChRs with Ki values of 0.67, 0.37, and 0.38 μM, respectively. nih.gov These investigations are crucial for identifying compounds with desired selectivity profiles, as different mAChR subtypes mediate distinct physiological functions. nih.gov

| Compound Class | Receptor Target | Assay Method | Key Findings (Ki values) |

| Fentanyl Analogues | Human mu-opioid receptor (hMOR) | Competition binding assay with [3H]diprenorphine | Fentanyl: 1.6 nM; Acetyl fentanyl: 64 nM; Cyclopentyl fentanyl: 6.6 nM; Tetrahydrofuran fentanyl: 31 nM umich.edu |

| Pethidine Analogues | Muscarinic Acetylcholine Receptors (M1, M3, M5) | Competition binding assay with [3H]NMS on CHO cell membranes | Compound 6b: Ki = 0.67 μM (M1), 0.37 μM (M3), 0.38 μM (M5) nih.gov |

Beyond determining binding affinity, it is essential to understand the functional consequences of a ligand binding to its receptor—whether it activates (agonist), blocks (antagonist), or has no effect on receptor signaling. Cell-based reporter assays are a common tool for this purpose. nih.gov In these systems, cells are genetically modified to express the receptor of interest and a "reporter" gene (like firefly luciferase) linked to a signaling pathway activated by the receptor. nih.gov When an agonist binds and activates the receptor, it triggers a cascade that results in the expression of the reporter protein, which can be measured (e.g., by luminescence). nih.gov The intensity of the signal correlates with the degree of receptor activation.

Functional assays such as the [35S]GTPγS binding assay can also determine the efficacy of a compound. This assay measures the activation of G-proteins, which is an early step in the signaling cascade for G-protein coupled receptors like the mu-opioid receptor. umich.edu For fentanyl analogues, this assay has been used to determine their potency (EC50) and maximal stimulation relative to a standard agonist. umich.edu Fentanyl, for example, is a full agonist at the mu-opioid receptor, whereas its analogue containing a tetrahydrofuran group shows reduced G-protein stimulation (36% of maximum), indicating it is a partial agonist. umich.edu

Analogues of the core this compound structure may interact with targets other than neurotransmitter receptors, such as enzymes. Investigating these potential off-target interactions is critical for understanding a compound's full pharmacological profile.

In one study, a series of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogues were designed and evaluated as inhibitors of glutaminase (B10826351) 1 (GLS1), an enzyme implicated in cancer metabolism. nih.gov The inhibitory potency of these compounds was quantified by their IC50 values, which represent the concentration required to inhibit 50% of the enzyme's activity. One promising derivative, compound 24y, showed excellent potency against GLS1 with an IC50 value of 68 nM. nih.gov The study also demonstrated high selectivity, as the compound was over 220-fold more selective for GLS1 compared to the GLS2 isoform. nih.gov Additionally, other research has identified compounds with a 2-substituted piperidine scaffold that exhibit inhibitory activity against acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine. One such compound, 2-(thiophen-2-yl)-2,3-dihydro-1H-perimidine, displayed an IC50 value of 0.34 µM against AChE. researchgate.net

| Compound Class/Name | Enzyme Target | Potency (IC50) | Selectivity |

| 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogues (e.g., Compound 24y) | Glutaminase 1 (GLS1) | 68 nM nih.gov | >220-fold selective for GLS1 over GLS2 nih.gov |

| 2-(thiophen-2-yl)-2,3-dihydro-1H-perimidine | Acetylcholinesterase (AChE) | 0.34 µM researchgate.net | Not specified |

Preclinical In Vivo Animal Studies for Efficacy and Mechanistic Elucidation (Non-Clinical)

Following in vitro characterization, promising compounds are advanced to preclinical in vivo studies. These studies use animal models to investigate the compound's effects on a whole, living organism, providing insights into its pharmacodynamics and potential efficacy in a disease state. creative-biolabs.comnih.gov

The choice of animal model is critical and depends on the compound's intended target and therapeutic indication. nih.govmdpi.com For compounds targeting specific enzymes or receptors, models of diseases where these targets play a key role are established.

For instance, to evaluate the in vivo efficacy of the GLS1 inhibitor, compound 24y, a xenograft tumor model was used. nih.gov In this model, human cancer cells (A549 and HCT116) are implanted into immunocompromised mice, leading to the growth of tumors. This model is highly relevant for assessing the anti-cancer potential of compounds that target metabolic pathways essential for tumor proliferation. nih.gov

For analogues targeting opioid receptors, animal models of pain (nociception) are commonly employed to assess analgesic efficacy. nih.govmdpi.com Standard tests include the hot-plate test and the tail-flick test, where the animal's response latency to a thermal stimulus is measured after administration of the compound. For compounds interacting with muscarinic receptors, models might include those for cognitive function, smooth muscle contraction, or neurodegenerative diseases, depending on the receptor subtype selectivity. nih.gov Models of inflammation, such as carrageenan-induced paw edema, are also widely used to screen for anti-inflammatory activity. mdpi.comijpsr.com

Pharmacodynamic studies measure the physiological and biochemical effects of a drug on the body. nih.gov These studies aim to connect the drug's interaction with its target (observed in vitro) to a measurable biological response in vivo.

In the study of the GLS1 inhibitor 24y, the pharmacodynamic effect measured was tumor growth inhibition in the A549 and HCT116 xenograft models. Oral administration of the compound resulted in tumor growth inhibitions of 40.9% and 42.0%, respectively, demonstrating that the in vitro enzyme inhibition translated into a significant anti-tumor effect in a living animal. nih.gov For a potential opioid agonist, pharmacodynamic studies would quantify the degree of analgesia produced at various doses and correlate this with receptor occupancy or signaling. youtube.com These studies are essential for establishing a dose-response relationship and understanding the compound's biological effects in a complex physiological system. nih.gov

Exploration of Molecular Mechanisms of Action in Animal Tissues

The preclinical exploration of this compound analogues has revealed a diversity of molecular mechanisms through which these compounds exert their pharmacological effects in animal tissues. Research has moved beyond simple receptor affinity studies to elucidate the intricate intracellular signaling pathways and molecular interactions that underpin their observed activities.

One area of investigation has focused on analogues designed as selective inhibitors of glutaminase 1 (GLS1). In vitro studies on a series of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogues demonstrated that their mechanism of action involves the upregulation of reactive oxygen species (ROS) levels within the mitochondrial GLS1 pathway. nih.gov This disruption of cancer cell metabolism highlights a clear molecular mechanism for the observed anti-tumor effects of these specific analogues.

Another class of analogues, specifically those with a 4-(2-aminoethyl)-2-phenylpiperidine scaffold, has been investigated for their interaction with sigma-1 (σ1) receptors. Molecular dynamics simulations have been employed to understand the binding of these ligands. These studies have shown that the nature of the substituent on the basic piperidine nitrogen atom dictates the interactions within the lipophilic binding pocket of the σ1 receptor. nih.gov This detailed molecular-level understanding is crucial for explaining the observed differences in receptor affinity and selectivity among these analogues. nih.gov

Furthermore, investigations into the immunomodulatory effects of certain piperidine derivatives have shed light on their mechanisms of action in inflammatory processes. For instance, the analogue 1-(2-ethoxyethyl)-4-(pent-1-yn-1-yl)piperidin-4-yl propionate (B1217596) (EPPP), when complexed with β-cyclodextrin, has been shown to modulate the dynamics of regulatory T lymphocytes (Tregs) in rat models of aseptic inflammation. murdoch.edu.au A notable effect is the reduction in the CD4+CD25+ fraction of Tregs at the beginning of the inflammatory response, which is thought to inhibit Treg proliferation and thereby accelerate the resolution of inflammation. murdoch.edu.au

The metabolism of these analogues is also a key aspect of their molecular mechanism. Studies on fentanyl analogues, which share the N-phenethylpiperidine core structure, have identified N-dealkylation, N-deacylation, hydroxylation, and N-oxidation as primary metabolic reactions. nih.gov The enzymes involved, primarily CYP3A4 and to some extent CYP2D6, are crucial in determining the pharmacokinetic and pharmacodynamic profiles of these compounds. nih.gov Understanding these metabolic pathways is essential for predicting potential drug-drug interactions and the formation of active or inactive metabolites.

Non-Clinical Proof-of-Concept Data in Target Optimization

Non-clinical proof-of-concept studies are fundamental for validating the therapeutic potential of novel this compound analogues and guiding their optimization towards clinical candidates. These studies are conducted in relevant animal models of disease and aim to demonstrate efficacy and target engagement.

A compelling example of non-clinical proof-of-concept is seen with the GLS1 inhibitor, compound 24y, a 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogue. In preclinical cancer models, this compound demonstrated significant antitumor activity. Specifically, in A549 and HCT116 xenograft tumor models in mice, oral administration of compound 24y resulted in tumor growth inhibitions of 40.9% and 42.0%, respectively. nih.gov This in vivo efficacy provides strong validation for the therapeutic strategy of targeting GLS1 in these types of cancer. nih.gov

| Xenograft Model | Tumor Growth Inhibition (%) |

|---|---|

| A549 | 40.9 |

| HCT116 | 42.0 |

In the field of pain management, non-clinical studies have been crucial in the development of novel analgesics. For instance, a series of 4-arylthiophene-3-carboxylic acid derivatives were developed as inhibitors of the calcium-activated chloride channel anoctamin-1 (ANO1), a potential target for analgesia. The lead compound, DFBTA, demonstrated significant analgesic efficacy in animal models of inflammatory pain, with its performance being comparable to that of established clinical drugs. nih.gov This provides a solid proof-of-concept for the development of ANO1 inhibitors as a new class of non-opioid analgesics. nih.gov

The antibacterial potential of this compound analogues has also been explored in non-clinical settings. A study on N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues investigated their efficacy against extended-spectrum-β-lactamase (ESBL) producing Escherichia coli. Molecular docking studies were used to predict the binding interactions with the β-lactamase enzyme, and subsequent in vitro studies confirmed the antibacterial activity of promising compounds. mdpi.com This combination of computational and experimental data provides a strong foundation for the optimization of this class of compounds as novel antibacterial agents. mdpi.com

Furthermore, target optimization for antitubercular agents has been demonstrated through structure-activity relationship studies of 4-phenyl piperidine analogues. These studies identified compounds with potent activity against Mycobacterium tuberculosis and, through the generation of resistant mutants, implicated the MmpL3 transporter as a likely target or mechanism of resistance. researchgate.net This information is invaluable for the further development and optimization of this chemical series to combat tuberculosis. researchgate.net

| Compound | MIC (μM) | Target/Resistance Mechanism |

|---|---|---|

| 4PP-1 | 6.3 | MmpL3 |

| 4PP-2 | 2.0 |

Advanced Analytical Research Techniques for 2 1 Phenethylpiperidin 4 Yl Ethan 1 Ol and Its Metabolites

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Research Purposes

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of 2-(1-Phenethylpiperidin-4-yl)ethan-1-ol and its metabolites due to its superior sensitivity and selectivity. uzh.chshimadzu.com The development of a robust LC-MS/MS method involves meticulous optimization of sample preparation, chromatographic separation, and mass spectrometric detection. researchgate.net Validation is performed according to established guidelines to ensure the method is reliable and reproducible for its intended research application. nih.govscielo.br

A typical LC-MS/MS method for related compounds involves sample preparation via liquid-liquid extraction (LLE) or solid-phase extraction (SPE), followed by separation on a C18 or PFP (pentafluorophenyl) reversed-phase column. nih.govnih.govfrontiersin.org Detection is commonly achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides excellent specificity and low detection limits. shimadzu.comnih.gov

Table 1: Example LC-MS/MS Parameters for Analysis of Related Compounds

| Parameter | Typical Conditions |

|---|---|

| Chromatography | |

| LC Column | Reversed-phase C18 or PFP (e.g., 100 x 2.1 mm, 1.9 µm) nih.gov |

| Mobile Phase | Gradient elution with water and acetonitrile/methanol containing formic acid or ammonium (B1175870) formate (B1220265) uzh.chshimadzu.com |

| Flow Rate | 0.3 - 0.5 mL/min nih.govnih.gov |

| Mass Spectrometry | |

| Ionization Source | Electrospray Ionization (ESI), positive mode shimadzu.comfrontiersin.org |

| Detection Mode | Multiple Reaction Monitoring (MRM) frontiersin.orgnih.gov |

| Key Parameters | Capillary Voltage, Cone Voltage, Collision Energy, Gas Flows optimized for each analyte frontiersin.orgnih.gov |

Biological matrices such as tissue homogenates and cell lysates are inherently complex, containing numerous endogenous components like proteins, lipids, and salts that can interfere with analysis. longdom.orgnih.gov This interference, known as the matrix effect, can cause ion suppression or enhancement, leading to inaccurate quantification. nih.gov

To achieve high sensitivity and selectivity, several strategies are employed:

Sample Preparation: Effective sample cleanup is paramount. Techniques like protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are used to remove a significant portion of the matrix components before injection. nih.govlongdom.org

Chromatographic Separation: Optimizing the liquid chromatography conditions is crucial to separate the analyte from co-eluting matrix components. longdom.org This can involve adjusting the mobile phase gradient, selecting a different column chemistry (e.g., PFP columns for separating isomers), or using ultra-high-performance liquid chromatography (UHPLC) for better resolution and shorter run times. researchgate.netfrontiersin.orgmdpi.com

Mass Spectrometry Parameters: Fine-tuning MS parameters, including the selection of specific precursor-to-product ion transitions in MRM mode, enhances selectivity by ensuring that only the compound of interest is detected. frontiersin.orgnih.gov Using high-resolution mass spectrometry (HRMS) can also help to distinguish the analyte from isobaric interferences. thermofisher.comnih.gov

The matrix effect is typically assessed by comparing the analyte's response in a post-extraction spiked sample to its response in a neat solution. nih.gov Ideally, the matrix factor should be between 0.75 and 1.25 for a robust method. nih.gov

Isotope-dilution mass spectrometry is the preferred method for achieving the highest accuracy and precision in quantitative analysis. thermofisher.com This technique involves adding a known amount of a stable isotope-labeled internal standard (SIL-IS) to the sample prior to any preparation steps. shimadzu.com The SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). thermofisher.com

Because the SIL-IS and the analyte exhibit nearly identical chemical and physical properties, any loss of analyte during sample preparation, chromatography, or ionization is mirrored by a proportional loss of the internal standard. longdom.org Therefore, the ratio of the analyte's signal to the SIL-IS signal remains constant, correcting for variations and matrix effects. shimadzu.comlongdom.org This allows for highly reliable quantification even in complex biological matrices. For example, fentanyl-d5 is commonly used as an internal standard for the analysis of fentanyl and its analogs. shimadzu.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of this compound. nih.gov While LC-MS/MS is often more sensitive for non-volatile compounds, GC-MS provides excellent chromatographic separation and structural information through characteristic electron ionization (EI) fragmentation patterns. nih.gov The resulting mass spectra can be compared against extensive libraries for identification. nih.gov

Due to the presence of a polar hydroxyl (-OH) group, this compound may require derivatization to increase its volatility and thermal stability for GC analysis. Common derivatizing agents include silylating agents (e.g., BSTFA) or acylating agents (e.g., TFAA), which convert the polar -OH group into a less polar, more volatile derivative.

Atmospheric pressure chemical ionization (APCI) coupled with GC-MS is an alternative that serves as a softer ionization technique compared to EI, often preserving the molecular ion which can be crucial for confirming the compound's identity. nih.gov

Application in Metabolomics Research for Identification of Metabolic Pathways

Untargeted metabolomics, typically employing high-resolution mass spectrometry platforms like Quadrupole Time-of-Flight (QTOF) or Orbitrap HRMS, is a powerful approach to discover and identify the metabolic pathways of this compound. nih.govmdpi.com This technique analyzes the complete set of metabolites in a biological sample, allowing for the detection of both the parent compound and its biotransformation products without prior knowledge of their structures. nih.gov

By comparing the metabolic profiles of control samples with those from systems exposed to the compound (e.g., in vitro human liver microsomes or in vivo animal models), researchers can identify drug-related metabolites. mdpi.comresearchgate.netnih.gov The high mass accuracy of HRMS allows for the determination of elemental compositions for unknown peaks, and subsequent MS/MS fragmentation analysis helps in structural elucidation. frontiersin.org

Based on the metabolism of structurally similar fentanyl analogs, the expected metabolic pathways for this compound would likely include: researchgate.netnih.govfrontiersin.org

N-dealkylation: Cleavage of the phenethyl group from the piperidine (B6355638) nitrogen.

Hydroxylation: Addition of hydroxyl groups to the phenethyl ring or the piperidine ring.

Oxidation: Further oxidation of the primary alcohol group to an aldehyde and then a carboxylic acid.

Phase II Conjugation: Glucuronidation or sulfation of hydroxyl groups to increase water solubility and facilitate excretion. nih.govfrontiersin.org

Table 2: Potential Metabolic Transformations of this compound

| Metabolic Reaction | Description |

|---|---|

| N-dealkylation | Removal of the phenethyl group to form 2-(piperidin-4-yl)ethan-1-ol. researchgate.net |

| Hydroxylation | Addition of a hydroxyl (-OH) group, typically on the phenyl ring of the phenethyl moiety. nih.gov |

| Oxidation | Conversion of the primary alcohol to a carboxylic acid, forming 2-(1-phenethylpiperidin-4-yl)acetic acid. |

| Glucuronidation | Attachment of a glucuronic acid moiety to the alcohol group. nih.gov |

Spectroscopic Techniques for In-Situ Monitoring of Chemical Reactions

Process Analytical Technology (PAT) utilizes various spectroscopic techniques for real-time, in-situ monitoring of chemical reactions, such as the synthesis or degradation of this compound. researchgate.net These methods provide immediate feedback on reaction progress, concentration of reactants and products, and formation of intermediates without the need for sample extraction and offline analysis.

Raman and Infrared (IR) Spectroscopy: These vibrational spectroscopy techniques are powerful for in-situ monitoring as they can provide detailed structural information about molecules in the reaction mixture. researchgate.netresearchgate.net Fiber-optic probes can be directly inserted into a reaction vessel to acquire spectra in real-time.

Near-Infrared (NIR) Spectroscopy: NIR spectroscopy is highly effective for monitoring bulk chemical properties and concentrations in real-time. researchgate.net Its ability to penetrate through slurries and solids makes it suitable for various reaction conditions.

UV-Visible (UV-Vis) Spectroscopy: For reactions involving chromophoric species, UV-Vis spectroscopy offers a simple and robust method for monitoring concentration changes over time. researchgate.net

These spectroscopic tools, often combined with chemometric models, enable a deeper understanding of reaction kinetics and mechanisms, facilitating process optimization and control. researchgate.net

Theoretical Chemistry and Computational Modeling of 2 1 Phenethylpiperidin 4 Yl Ethan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods allow for the detailed analysis of electronic structure and the prediction of various chemical and physical characteristics.

The electronic structure of 2-(1-phenethylpiperidin-4-yl)ethan-1-ol can be elucidated through DFT calculations, which provide information on molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are critical for predicting the molecule's reactivity. ekb.egscirp.org A large HOMO-LUMO energy gap suggests high kinetic stability, whereas a small gap indicates higher reactivity. ekb.eg

Analysis of the molecular electrostatic potential (MEP) map reveals the distribution of charge across the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For piperidine (B6355638) derivatives, the nitrogen and oxygen atoms are typically the most nucleophilic centers, making them likely sites for interaction with biological targets or for protonation. chemjournal.kzscilit.com

Various DFT-based descriptors can be calculated to quantify the reactivity of this compound. These global and local reactivity indices help in understanding the molecule's behavior in chemical reactions. mdpi.com

Table 1: Predicted Reactivity Descriptors for this compound

| Descriptor | Predicted Value | Significance |

|---|---|---|

| EHOMO | -6.5 eV | Indicates electron-donating ability |

| ELUMO | 1.2 eV | Indicates electron-accepting ability |

| Energy Gap (ΔE) | 7.7 eV | Suggests high kinetic stability |

| Chemical Hardness (η) | 3.85 eV | Measures resistance to change in electron distribution |

| Electronegativity (χ) | 2.65 eV | Describes the power to attract electrons |

| Electrophilicity Index (ω) | 0.92 eV | Quantifies global electrophilic nature |

Note: The values in this table are hypothetical and represent typical results from DFT calculations for similar molecules. They are intended for illustrative purposes.

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the accurate prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.govrsc.orgruc.dk Comparing these predicted shifts with experimental data can confirm the proposed molecular structure. nih.gov

Similarly, the vibrational frequencies in an Infrared (IR) spectrum can be calculated. dtic.mil These theoretical frequencies correspond to the vibrational modes of the molecule, such as stretching and bending of bonds. While there can be systematic errors in these predictions due to the harmonic approximation, they can often be corrected using scaling factors, providing a reliable interpretation of the experimental spectrum. nist.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Phenethyl: Phenyl C | - | 140.1 (C-ipso), 128.9 (C-ortho), 128.5 (C-meta), 126.2 (C-para) |

| Phenethyl: Phenyl H | 7.2-7.4 | - |

| Phenethyl: -CH₂-Ph | 2.85 | 33.8 |

| Phenethyl: -CH₂-N | 2.60 | 60.9 |

| Piperidine: C2/C6 | 2.15 (eq), 3.05 (ax) | 53.8 |

| Piperidine: C3/C5 | 1.30 (eq), 1.80 (ax) | 30.5 |

| Piperidine: C4 | 1.55 | 38.7 |

| Ethan-1-ol: -CH₂- | 1.50 | 39.5 |

| Ethan-1-ol: -CH₂OH | 3.65 | 60.5 |

Note: The values in this table are hypothetical and based on typical chemical shifts for similar structural motifs. They are intended for illustrative purposes.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch | Alcohol | 3650 |

| C-H Stretch (Aromatic) | Phenyl Ring | 3050-3100 |

| C-H Stretch (Aliphatic) | Piperidine, Ethyl | 2850-2980 |

| C=C Stretch | Aromatic Ring | 1450-1600 |

| C-O Stretch | Alcohol | 1050 |

Note: These are unscaled, hypothetical frequencies typical for the indicated functional groups and are for illustrative purposes.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To investigate the potential biological activity of this compound, molecular docking and dynamics simulations are employed. These methods predict how the molecule might bind to a biological target, such as a protein receptor, and the stability of this interaction.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. tandfonline.combiointerfaceresearch.comresearchgate.net The process involves placing the ligand in various conformations within the receptor's binding site and scoring these poses based on factors like intermolecular forces, shape complementarity, and desolvation energy. tcmsp-e.com For piperidine derivatives, key interactions often involve hydrogen bonds with polar residues and hydrophobic interactions with nonpolar residues. nih.gov The protonated piperidine nitrogen, for instance, can form a strong ionic interaction with acidic residues like aspartate or glutamate (B1630785) in a binding pocket. nih.gov

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer insights into the dynamic nature of the ligand-receptor complex over time. tcmsp-e.com MD simulations can be used to assess the conformational flexibility of this compound both in solution and when it is bound to a receptor. nih.gov These simulations can reveal the stability of the binding pose predicted by docking, identify key residues that maintain the interaction, and calculate the binding free energy, which is a more rigorous estimate of binding affinity.

In Silico Prediction of Relevant Physicochemical Properties (e.g., pKa, LogP, Solubility) for Research Design

The design of effective research studies and the development of new chemical entities are greatly aided by the early prediction of key physicochemical properties. These properties govern a molecule's behavior in biological systems.

The ionization constant (pKa) is crucial as it determines the charge state of a molecule at a given pH. researchgate.net For this compound, the piperidine nitrogen is basic and will be protonated at physiological pH, which can influence receptor binding and solubility.

The partition coefficient (LogP) is a measure of a compound's lipophilicity, which affects its ability to cross cell membranes. mdpi.comnih.gov In silico models can predict LogP based on the molecule's structure. mdpi.commdpi.com

Aqueous solubility is another critical parameter, as poor solubility can hinder a compound's absorption and distribution. st-andrews.ac.uk Computational models can provide estimates of solubility, helping to identify potential issues early in the research process. nih.govresearchgate.net

Table 4: Predicted Physicochemical Properties for this compound

| Property | Predicted Value | Method/Significance |

|---|---|---|

| pKa (Basic) | 9.5 | Prediction for the piperidine nitrogen; influences charge at physiological pH. |

| LogP | 3.2 | Indicates moderate lipophilicity, suggesting a balance between solubility and membrane permeability. |

| Aqueous Solubility (LogS) | -3.5 | Predicts low to moderate solubility in water. |

Note: The values in this table are hypothetical predictions from common in silico models and are intended for illustrative purposes.

Development of Predictive Models for Chemical Transformations

The prediction of chemical reactivity and transformation pathways through computational means represents a significant advancement in theoretical chemistry. For a compound such as this compound, which serves as a key intermediate in the synthesis of more complex molecules like certain 4-anilidopiperidine derivatives, predictive modeling is crucial for optimizing synthetic routes, maximizing yields, and minimizing the formation of impurities. ussc.govnih.gov The development of these models leverages machine learning (ML) and quantitative structure-activity relationship (QSAR) principles to forecast the outcomes of chemical reactions. nih.govnih.gov

Machine learning has emerged as a powerful tool for predicting the outcomes of chemical reactions, including yields and the identification of unknown products. chemrxiv.orgresearchgate.net These models are trained on large datasets of known reactions, enabling them to recognize patterns that correlate starting materials and reaction conditions with specific results. nih.gov For this compound, predictive models could be developed to anticipate the products of various transformations, such as oxidation of the primary alcohol, N-dealkylation, or substitution reactions on the phenethyl group.

The process involves representing the molecule and reagents with a set of numerical descriptors. These can include quantum chemical parameters, steric and electronic features, and topological indices. ucla.edunih.gov An algorithm, such as a random forest or a neural network, is then trained to map these input features to a specific output, like reaction yield. researchgate.netucla.edu The accuracy of such models is highly dependent on the quality and diversity of the training data. chemrxiv.org

QSAR models, traditionally used for predicting biological activity, can also be adapted to forecast chemical reactivity. nih.govkcl.ac.uk In this context, a "structure-reactivity" relationship is established. For instance, a QSAR model could predict how substitutions on the aromatic ring of the phenethyl group of this compound would affect the rate of a specific transformation. These models provide valuable insights that can guide the design of new synthetic pathways and the modification of existing ones to achieve desired chemical outcomes. nih.gov